Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate
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Overview
Description
“Methyl 4-oxo-5-(2-thienylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds are important derivatives of a corresponding biheteroaromatic system due to their role as basic substrates for various synthetic transformations aimed at creating biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves a sequential structural modification of the pyrazolopyrazinone fragment, with the key step being the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones . This task is rather challenging due to the combination of pyrazine and pyrazole nuclei in these structures, with the latter exhibiting a more pronounced nucleophilic center .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a combination of pyrazine and pyrazole nuclei . The pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .Safety and Hazards
Future Directions
The future directions for this compound involve further exploration of its potential in medicinal chemistry. Derivatives of this heterocyclic system with functional groups at positions 6 and 7 have received limited attention so far, thereby restricting its medical and biological potential . Consequently, there is a need to develop a convenient method to obtain previously unexplored pyrazolo[1,5-a]pyrazin-4(5H)-ones with synthetically potent methoxycarbonyl and carboxyl groups at position 7 .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have been found to interact with a variety of targets, including vasopressin and fibrinogen receptors, glutamate receptors glun2a and mglur5, and enzymes such as hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 .
Mode of Action
It is known that pyrrolopyrazine derivatives can exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives have been found to influence a variety of biochemical pathways due to their interaction with multiple targets .
Pharmacokinetics
It is known that the compound can be synthesized through a process involving carbonylation catalyzed with pd(dppf)cl2 under pressure in meoh solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .
Result of Action
Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the synthesis of pyrrolopyrazine derivatives can be influenced by various factors, including the presence of n-iodosuccinimide and n-methylmorpholine .
properties
IUPAC Name |
methyl 4-oxo-5-(thiophen-2-ylmethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-19-13(18)10-7-14-16-5-4-15(12(17)11(10)16)8-9-3-2-6-20-9/h2-3,6-7H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPSUVOUUKAXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=O)N(CCN2N=C1)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818831 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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